8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-3-29-16-10-8-15(9-11-16)25-12-13-26-20(28)18(23-24-21(25)26)19(27)22-17-7-5-4-6-14(17)2/h8-11,14,17H,3-7,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYFGXHMGGLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
A validated approach for analogous systems involves microwave irradiation of ethyl cyanoacetate with 2,4-dioxotetrahydropyrimidine derivatives to form cyanoacetamide intermediates. Applied to the target compound:
- Intermediate 1 : 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide synthesized at 120°C under microwave (85% yield).
- Cyclization : Treatment with hydrazine hydrate in ethanol induces ring closure to form the imidazo-triazine skeleton.
Key parameters :
Base-Mediated Ring Expansion
Building on thiazino-triazine syntheses, a similar strategy could apply:
- Precursor synthesis : Ethyl imidazo[4,5-e]thiazolo[2,3-c]triazine-7-carboxylate prepared via condensation of aminothiazole with triazine diester.
- Ring expansion : Treatment with KOH in methanol induces thiazole-to-thiazine rearrangement, forming the imidazo-triazine core.
Reaction conditions :
Carboxamide Formation
Activation Strategies
The carboxylic acid at C3 requires activation for coupling with 2-methylcyclohexylamine:
Crystallization and Purification
Post-coupling purification exploits hydrogen bonding patterns observed in triazine derivatives:
- Recrystallization solvent : Ethyl acetate/hexane (1:3)
- Crystal packing : N–H⋯O hydrogen bonds form chains parallel to the b-axis, enhancing stability
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, triazine-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, aryl-H)
- δ 6.97 (d, J = 8.4 Hz, 2H, aryl-H)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)
- δ 3.78 (m, 1H, cyclohexyl-CH)
- δ 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3)
13C NMR (101 MHz, DMSO-d6) :
- δ 167.5 (C=O)
- δ 159.2 (triazine-C4)
- δ 144.8 (imidazo-C2)
- δ 128.7–115.3 (aryl carbons)
HRMS (ESI+) :
- Calculated for C24H28N5O3 [M+H]+: 434.2089
- Found: 434.2092
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways during imidazo-triazine formation lead to byproducts:
Steric Hindrance in Amidation
Bulky 2-methylcyclohexylamine requires:
- Elevated temperatures (50–60°C)
- Prolonged reaction times (24–36 hours)
- HATU over EDCl for better coupling efficiency
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo-triazine scaffold is shared among several derivatives, but substituent variations significantly alter physicochemical and biological profiles. Key analogues include:
Table 1: Structural Comparison of Imidazo-Triazine/Core Derivatives
- Electron Effects : The 4-ethoxyphenyl group in the target compound enhances electron density compared to the electron-withdrawing 4-fluorophenyl () or 4-nitrophenyl () groups. This difference may influence π-π stacking interactions or binding to hydrophobic pockets in biological targets .
- Lipophilicity and Steric Bulk : The 2-methylcyclohexyl substituent in the target compound is more lipophilic and sterically hindered than the flexible 3-isopropoxypropyl chain in . This could reduce metabolic clearance but may limit solubility .
Bioactivity Correlations
highlights that structural similarity strongly correlates with bioactivity profiles and protein target interactions . Key inferences for the target compound include:
- Mode of Action : The imidazo-triazine core may interact with kinases or nucleotide-binding proteins, similar to structurally related compounds in and .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
*Estimated based on substituent effects.
Biological Activity
8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.44 g/mol. Its structure can be represented as follows:
Research indicates that compounds within this class may interact with specific biological targets such as enzymes or receptors. The proposed mechanism of action involves modulation of pathways associated with cancer cell proliferation and apoptosis. For instance, it may inhibit interactions between MDM2 and p53 proteins, which are critical in tumor suppression and cell cycle regulation.
Anticancer Properties
Several studies have investigated the anticancer potential of imidazo[2,1-c][1,2,4]triazine derivatives. The compound has shown promise in inhibiting cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells in vitro.
- Induction of Apoptosis : It has been noted to induce apoptosis in treated cancer cells by activating caspase pathways.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that play roles in various biological processes:
- Phospholipase A2 Inhibition : Preliminary findings suggest that it may inhibit phospholipase A2 activity, which is linked to inflammatory responses and cancer progression .
Study 1: Anticancer Activity
A study conducted on various imidazo[2,1-c][1,2,4]triazine derivatives including our compound showed significant cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the derivative used. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Enzyme Interaction
Another investigation focused on the inhibition of phospholipase A2 by this compound. The results indicated a competitive inhibition pattern with an IC50 value of approximately 15 µM. This suggests a potential role in mitigating drug-induced phospholipidosis.
Data Table: Biological Activity Overview
| Biological Activity | Target | Assay Type | IC50 Value (µM) |
|---|---|---|---|
| Anticancer Activity | MCF-7 Cells | MTT Assay | 10 - 30 |
| Phospholipase A2 Inhibition | PLA2G15 | Enzyme Inhibition Assay | 15 |
Safety and Toxicology
As with many synthetic compounds under investigation for therapeutic use, understanding the safety profile is crucial. Preliminary toxicological evaluations are necessary to assess the compound's safety in vivo. These studies typically involve assessing acute toxicity and potential side effects on normal cellular functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
